molecular formula C12H16BrNO B13723189 N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine

Cat. No.: B13723189
M. Wt: 270.17 g/mol
InChI Key: UCTVCIJKQHPKGG-UHFFFAOYSA-N
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Description

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring attached to a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzylamine to introduce the bromo group at the 2-position. This is followed by a methylation step to introduce the N-methyl group. The final step involves the formation of the cyclopropane ring through a cyclopropanation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine

InChI

InChI=1S/C12H16BrNO/c1-14(10-3-4-10)8-9-7-11(15-2)5-6-12(9)13/h5-7,10H,3-4,8H2,1-2H3

InChI Key

UCTVCIJKQHPKGG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=CC(=C1)OC)Br)C2CC2

Origin of Product

United States

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